Scientific Field: Biochemistry
Summary of Application: Phlorizin has been found to exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway.
Results or Outcomes: The results show that phlorizin can exert antioxidant effects, potentially offering protection against oxidative stress.
Scientific Field: Microbiology
Summary of Application: Phlorizin exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism.
Results or Outcomes: The results show that phlorizin has antibacterial activity, potentially offering a new avenue for the development of antibacterial agents.
Scientific Field: Virology
Summary of Application: Phlorizin has been found to have antiviral effects.
Results or Outcomes: The results show that phlorizin has antiviral activity, potentially offering a new avenue for the development of antiviral agents.
Scientific Field: Endocrinology
Summary of Application: Phlorizin has been found to have antidiabetic effects.
Results or Outcomes: The results show that phlorizin has antidiabetic activity, potentially offering a new avenue for the treatment of diabetes.
Scientific Field: Oncology
Summary of Application: Phlorizin has been found to have antitumor effects.
Results or Outcomes: The results show that phlorizin has antitumor activity, potentially offering a new avenue for the treatment of cancer.
Scientific Field: Hepatology
Summary of Application: Phlorizin has been found to have hepatoprotective effects.
Results or Outcomes: The results show that phlorizin has hepatoprotective activity, potentially offering a new avenue for the treatment of liver diseases.
Scientific Field: Cardiology
Summary of Application: Phlorizin has been found to have cardiovascular protective effects.
Results or Outcomes: The results show that phlorizin has cardiovascular protective activity, potentially offering a new avenue for the treatment of cardiovascular diseases.
Summary of Application: Phlorizin has been found to prevent biofilm production in bacteria such as in E.
Results or Outcomes: The results show that phlorizin has the ability to prevent biofilm production, potentially offering a new avenue for the prevention of bacterial infections.
Scientific Field: Nephrology
Summary of Application: Phlorizin has been found to have renal protective effects.
Results or Outcomes: The results show that phlorizin has renal protective activity, potentially offering a new avenue for the treatment of kidney diseases.
Scientific Field: Immunology
Summary of Application: Phlorizin has been found to have anti-inflammatory effects.
Results or Outcomes: The results show that phlorizin has anti-inflammatory activity, potentially offering a new avenue for the treatment of inflammatory diseases.
Summary of Application: Phlorizin has been found to prevent cisplatin-induced nephrotoxicity in mice via mitogen-activated protein kinase pathway-mediated apoptosis.
Results or Outcomes: The results show that phlorizin has the ability to prevent kidney damage, potentially offering a new avenue for the prevention of kidney diseases.
Phlorizin is a naturally occurring glucoside derived from the bark of apple trees (Malus domestica), recognized for its chemical structure as a dihydrochalcone. It has the molecular formula and is characterized by a sweet taste, appearing as a white solid that may yellow due to impurities. Phlorizin is poorly soluble in cold water and ether but dissolves readily in hot water and ethanol. Upon hydrolysis, it breaks down into phloretin and glucose, which limits its effectiveness as a drug when consumed orally .
Phlorizin exhibits significant biological activities, including:
Phlorizin can be synthesized through various methods:
Phlorizin interacts with various biological targets:
Phlorizin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Phloridzin | Glucoside | Antidiabetic | Less studied compared to phlorizin |
Dapagliflozin | Synthetic analog | SGLT2 inhibition | More potent than phlorizin |
Empagliflozin | Synthetic analog | SGLT2 inhibition | Selective for SGLT2 |
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Broader range of biological effects |
Rutin | Flavonoid glycoside | Antioxidant, anti-inflammatory | Contains a sugar moiety |
Phlorizin's primary distinction lies in its natural origin and dual action as both an antioxidant and an antidiabetic agent through sodium-glucose cotransporter inhibition.
Phlorizin (C₂₁H₂₄O₁₀), a dihydrochalcone glucoside, was first isolated in 1835 by Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas during their investigation of apple tree (Malus domestica) bark. The discovery occurred under the mentorship of pomologist Jean-Baptiste Van Mons, who provided root bark samples from uprooted apple trees in his nursery. The compound’s name derives from Greek (phloios = bark, rhiza = root), reflecting its abundance in root bark compared to stem bark.
Early isolation methods involved ethanol extraction followed by crystallization, yielding a bitter-tasting compound initially investigated for antipyretic properties akin to cinchona bark. By 1841, Stas and French chemist Jean-Baptiste Dumas hydrolyzed phlorizin into its aglycone phloretin and glucose, establishing its glycosidic structure. Subsequent studies confirmed its prevalence across Malus species, with concentrations varying by plant part:
Malus Plant Part | Phlorizin Content (mg/g dry weight) | Source |
---|---|---|
Root Bark | 77.1–91.7 | |
Leaves | 39.7–82.5 | |
Twigs | 12.4–52.4 | |
Fruit | 0.3–2.1 |
The Annurca apple cultivar (Malus pumila cv. Annurca) has emerged as a particularly rich source, with optimized extraction protocols achieving yields of 126.89 mg/g dry weight from leaves using methanol-water-formic acid solvents.
In 1886, Joseph von Mering demonstrated phlorizin’s unique capacity to induce glucosuria in dogs, creating the first pharmacological model of diabetes. Administering 1–2 g doses to humans, von Mering replicated these effects, observing urinary glucose excretion rates of 50–100 g/day without hypoglycemia. This paradigm shift overturned prevailing theories that diabetes originated solely from pancreatic dysfunction, highlighting renal glucose handling’s role.
Key 20th-century milestones include:
Initially proposed as an antimalarial and antipyretic, phlorizin’s therapeutic trajectory pivoted post-von Mering’s discoveries:
The compound’s poor oral bioavailability (≤15%) and gastrointestinal toxicity limited direct therapeutic use. However, its structural template guided development of C-aryl glucoside SGLT2 inhibitors (e.g., dapagliflozin), which replaced phlorizin’s O-glycosidic bond with a hydrolysis-resistant C-glycosidic linkage.
Phlorizin’s bipartite structure comprises a glucose moiety linked via O-β-D-glycosidic bond to phloretin, a dihydrochalcone. This configuration enables:
Advanced extraction techniques have superseded early ethanol-based methods:
Phlorizin reduces advanced glycation end-products (AGEs) by 47% at 0.33 mg/mL concentrations, outperforming aminoguanidine in in vitro models. Mechanistically, it scavenges methylglyoxal and inhibits Amadori product formation.
Valsa mali var. mali, a pathogenic apple fungus, degrades phlorizin into phloretin, 3-hydroxyphlorizin, and dihydro-p-coumaroyl phlorizin, which accelerate spore germination by 300%. This highlights phlorizin’s dual role as both plant defense compound and pathogen resource.
Patent analyses reveal phlorizin’s incorporation (0.1–2% w/w) in 43 commercial skin-lightening products, leveraging its tyrosinase inhibition (IC₅₀ = 1.8 μM) and UV-protective effects.
While total synthesis remains impractical for commercial scale, semi-synthetic derivatives include:
Biotechnological approaches using Malus cell cultures yield phlorizin titers of 4.8 mg/L, though costs exceed botanical extraction.
Irritant